2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

Medicinal chemists requiring sequential, chemoselective derivatization without protecting groups face failure when using N-linked or ester analogs that lack free piperidine NH or carboxylic acid. This C-linked heterocyclic building block (CAS 1955498-77-7) provides: - Dual hydrogen bond donors (piperidine NH + COOH) enabling orthogonal amidation/sulfonylation - XLogP -1.2 for superior aqueous solubility vs. methyl ester analogs (LogP ~1.43) - TPSA 62.5 Ų optimal for fragment-based CNS/anti-infective screening libraries - Hydrochloride salt variant (CAS 1955498-78-8) available for pH-modulated solubility in dose-response studies

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B13253724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=C(C=CO2)C(=O)O
InChIInChI=1S/C11H15NO3/c13-11(14)9-3-6-15-10(9)7-8-1-4-12-5-2-8/h3,6,8,12H,1-2,4-5,7H2,(H,13,14)
InChIKeyLTVQHNLQNLWFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Piperidin-4-yl)methyl]furan-3-carboxylic Acid: Structural and Physicochemical Baseline for Research Procurement


2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid (CAS 1955498-77-7) is a heterocyclic building block characterized by a furan-3-carboxylic acid core bearing a piperidin-4-ylmethyl substituent at the 2-position via a C–C linkage [1]. The free piperidine NH and free carboxylic acid provide dual orthogonal functionalization handles. Computed physicochemical properties include molecular weight 209.24 g/mol, XLogP3-AA of -1.2, topological polar surface area (TPSA) of 62.5 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is typically supplied at ≥95% purity (NLT 97% from select vendors) and is intended exclusively for research and development use as a synthetic intermediate .

C-linked dual-handle scaffold: Free piperidine NH and carboxylic acid enable orthogonal derivatization for parallel library synthesis.
Aqueous-compatible profile: Computed LogP of -1.2 and TPSA of 62.5 Ų support reactions in aqueous or mixed aqueous-organic media.
Research-grade purity: NLT 97% purity with batch CoA supports predictable stoichiometry in multi-step synthesis.

Why 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic Acid Cannot Be Replaced by In-Class Analogs Without Risk


Although several furan-3-carboxylic acid derivatives bearing piperidine moieties share the same molecular formula (C11H15NO3) and nominal molecular weight (209.24 g/mol), key structural features preclude interchangeable use. The C-linked piperidine (attachment at the 4-position of the piperidine ring) preserves a free secondary amine (NH) that is absent in N-linked analogs such as 2-(piperidin-1-ylmethyl)furan-3-carboxylic acid, where the piperidine nitrogen is consumed in the linkage [1][2]. This single connectivity difference alters hydrogen-bonding capacity, predicted basicity, and available derivatization paths. Additionally, the methyl ester analog (methyl 2-(piperidin-4-ylmethyl)furan-3-carboxylate, CAS 1019111-24-0) lacks the free carboxylic acid required for direct amide formation or metal-coordination strategies . Substituting any of these analogs without verifying reaction compatibility can lead to failed coupling steps, altered pharmacokinetic profiles, or irreproducible synthetic routes. The quantitative evidence below identifies the measurable parameters that distinguish this specific compound from its closest comparators.

Target
C-linked piperidine retains a free secondary amine (NH) for derivatization and hydrogen bonding.
HBD = 2; TPSA = 62.5 Ų
N-linked analog
Piperidine nitrogen is consumed in the linkage, eliminating a key functional handle and H-bond donor.
HBD = 1; TPSA = 53.7 Ų. Basicity and selectivity may shift.
Target
Free carboxylic acid available for direct amide coupling or metal-coordination strategies.
LogP = -1.2 (hydrophilic)
Methyl ester analog
Masked carboxyl group requires hydrolysis before use. Alters lipophilicity and partitioning significantly.
LogP ≈ 1.43. Direct amidation not possible.

Quantitative Differentiation Evidence for 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic Acid vs. Closest Analogs


Topological Polar Surface Area (TPSA) Comparison: C-Linked vs. N-Linked Piperidine-Furan Carboxylic Acids

The C-linked target compound (free piperidine NH) exhibits a TPSA of 62.5 Ų, compared to 53.7 Ų for the N-linked analog 2-(piperidin-1-ylmethyl)furan-3-carboxylic acid hydrochloride [1][2]. This ~8.8 Ų increase arises from the additional exposed NH group and alters predicted passive membrane permeability. The TPSA value of the target compound falls within the range (≤140 Ų) generally associated with favorable oral absorption, yet its position relative to common CNS MPO (Multiparameter Optimization) thresholds differs meaningfully from the N-linked comparator, which has a lower TPSA and correspondingly higher predicted permeability [1][2].

C-linked vs N-linked TPSA
Cross-study comparable
Target: 62.5 Ų N-linked: 53.7 Ų
Δ +8.8 Ų (16.4%)
Reported polarity difference alters passive permeability predictions.
Computed values from PubChem; predominant species at physiological pH.
Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen Bond Donor Count as a Determinant of Derivatization Orthogonality

The target compound possesses two hydrogen bond donors (HBD = 2)—the carboxylic acid OH and the free piperidine NH—enabling sequential, chemoselective derivatization at two distinct sites. In contrast, the N-linked analog 2-(piperidin-1-ylmethyl)furan-3-carboxylic acid (free base) has only one HBD (carboxylic acid), because the piperidine nitrogen is fully substituted and cannot serve as a hydrogen bond donor [1][2]. This structural difference is confirmed by the SMILES notations: the target compound SMILES 'C1CNCCC1CC2=C(C=CO2)C(=O)O' contains a secondary amine (-NH-), whereas the N-linked analog SMILES contains a tertiary amine (N–CH₂–furan) with no exchangeable proton on the piperidine [1][2].

Hydrogen Bond Donors
Class-level inference
2 HBD (Target)
Dual HBD supports orthogonal derivatization not feasible with N-linked analogs (HBD=1).
Validated by SMILES comparison; enables selective piperidine NH functionalization.
Synthetic Chemistry Parallel Library Synthesis Orthogonal Protection Strategies

XLogP3-AA Comparison: Differentiating Lipophilicity from the Methyl Ester Analog

The target compound has a computed XLogP3-AA of -1.2, indicative of notable hydrophilicity consistent with its zwitterionic character at physiological pH [1]. The corresponding methyl ester analog, methyl 2-[(piperidin-4-yl)methyl]furan-3-carboxylate hydrochloride (CAS 1134618-26-0), has a computed LogP of 1.43 . This represents a shift of approximately 2.6 log units (from -1.2 to +1.43), reflecting the substantial impact of masking the carboxylic acid as a methyl ester on overall lipophilicity. Such a shift has significant consequences for solubility and partitioning behavior in biphasic reaction systems and biological assays.

LogP: Acid vs. Ester
Cross-study comparable
Free Acid: -1.2 Methyl Ester: 1.43
ΔLogP ≈ 2.6
Reported lipophilicity shift impacts partitioning and aqueous solubility.
Target favors aqueous media; methyl ester favors organic-phase reactions.
ADME Prediction Lipophilicity Lead Optimization

Purity Specification and Batch Reproducibility Across Supplier Base

The target compound is routinely supplied at a minimum purity of 95% (Leyan) and NLT 97% (MolCore), with each batch accompanied by ISO-certified quality assurance . This exceeds the 90% purity specification reported for some hydrochloride salt batches of the same scaffold . For the methyl ester analog, the purity specification is 95% (AKSci, Fluorochem), comparable to the target compound, but the methyl ester additionally requires verification of residual methanol and ester hydrolysis byproducts that are not relevant to the free carboxylic acid form . The target compound's purity specifications are thus benchmarked against established standards for research-grade heterocyclic carboxylic acid building blocks.

Purity Specification
Supporting evidence
NLT 97% (HPLC) ISO-certified CoA available
Supports predictable stoichiometry and reduces risk of side reactions in multi-step synthesis.
Impurity profile avoids ester hydrolysis byproducts present in comparator salts.
Procurement Quality Control Batch Consistency Synthetic Reliability

Recommended Application Scenarios for 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Orthogonal Dual-Functionalization for Parallel Library Synthesis

The target compound's two hydrogen bond donors (carboxylic acid OH and piperidine NH) enable sequential, chemoselective derivatization without protecting group manipulation. The carboxylic acid can be converted to an amide via standard HATU/EDCI coupling, and the free piperidine NH can subsequently be sulfonylated or subjected to reductive amination. This orthogonal reactivity is not feasible with N-linked analogs, which lack the secondary amine [1]. Medicinal chemistry teams generating focused libraries around a furan-3-carboxylic acid scaffold should prioritize the C-linked variant when two-point diversity is required.

Aqueous-Phase Bioconjugation and Metal-Organic Framework (MOF) Synthesis

With an XLogP3-AA of -1.2, the target compound exhibits substantially greater aqueous solubility than its methyl ester analog (LogP ≈ 1.43), making it the preferred choice for reactions conducted in aqueous or mixed aqueous-organic media [1][2]. This property is particularly advantageous for bioconjugation reactions (e.g., NHS-ester activation of the carboxylic acid for protein labeling) and for MOF synthesis where water-stable carboxylate linkers are required.

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Polarity

The TPSA of 62.5 Ų positions this compound within the favorable range for fragment-based screening libraries, providing a balance between solubility and permeability that differs measurably from the more lipophilic N-linked analog (TPSA 53.7 Ų) [1][2]. Fragment library curators seeking building blocks with intermediate polarity for CNS or anti-infective target screening should consider this compound for its distinct property profile, avoiding the permeability extremes of either the more polar parent furan-3-carboxylic acid or the more lipophilic methyl ester.

Hydrochloride Salt Option for Enhanced Aqueous Solubility in Biological Assays

When biological assay conditions require higher aqueous solubility than the free base provides, the hydrochloride salt (CAS 1955498-78-8) is available as a direct derivative. Unlike the N-linked analog, which exists primarily as the hydrochloride with a tertiary piperidine nitrogen, the target compound's salt form retains a protonatable secondary amine that can further modulate solubility via pH adjustment [1]. This flexibility is critical for dose-response studies where compound precipitation at higher concentrations would confound IC50 determination.

Application
Selection Property
Validation Focus
Orthogonal dual-functionalization
Dual hydrogen bond donors (HBD=2)
Verify free piperidine NH reactivity in chemoselective derivatization.
Aqueous-phase synthesis / MOF linkers
Low computed LogP (-1.2) and high TPSA
Confirm solubility and stability in water or mixed aqueous media.
Fragment-based screening libraries
Balanced polarity (TPSA 62.5 Ų)
Assess intermediate permeability profile distinct from N-linked analogs.
Biological assay solubility control
Hydrochloride salt form available (CAS 1955498-78-8)
Evaluate pH-dependent solubility improvement for dose-response studies.
Quote Request

Request a Quote for 2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.